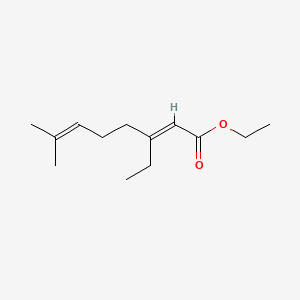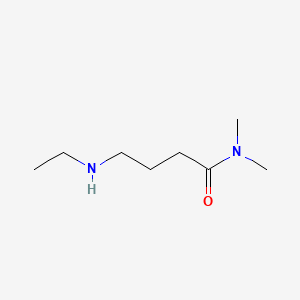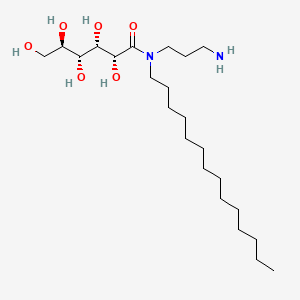
Tricarbonyl((1,2,3,4,5,6-eta)-m-toluidine)chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is an organometallic compound that features a chromium atom coordinated to three carbonyl (CO) groups and a m-toluidine ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium typically involves the reaction of chromium hexacarbonyl with m-toluidine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands by the m-toluidine ligand.
Industrial Production Methods
While specific industrial production methods for tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium species.
Substitution: The carbonyl ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ligand substitution reactions often require the presence of a nucleophile and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) complexes, while reduction could produce chromium(II) species. Substitution reactions can result in a variety of new organometallic complexes depending on the incoming ligand.
科学研究应用
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium involves its ability to coordinate with various ligands and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating redox reactions. The compound’s molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
相似化合物的比较
Similar Compounds
- Tricarbonyl[(1,2,3,4,5,6-eta)-hexamethylbenzene]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-benzenemethanol]chromium
- Tricarbonyl[(1,2,3,4,5,6-eta)-m-xylene]chromium
Uniqueness
Tricarbonyl[(1,2,3,4,5,6-eta)-m-toluidine]chromium is unique due to the presence of the m-toluidine ligand, which imparts distinct electronic and steric properties compared to other tricarbonylchromium complexes
属性
CAS 编号 |
36352-77-9 |
|---|---|
分子式 |
C10H9CrNO3 |
分子量 |
243.18 g/mol |
IUPAC 名称 |
carbon monoxide;chromium;3-methylaniline |
InChI |
InChI=1S/C7H9N.3CO.Cr/c1-6-3-2-4-7(8)5-6;3*1-2;/h2-5H,8H2,1H3;;;; |
InChI 键 |
PUNMYFZOKOURID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


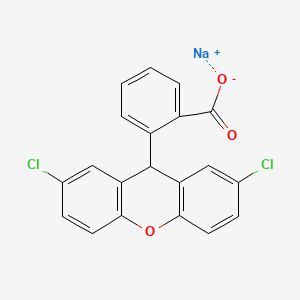
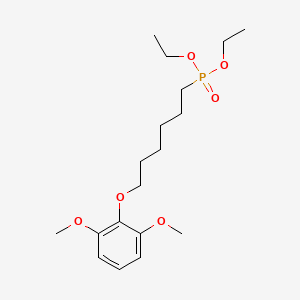
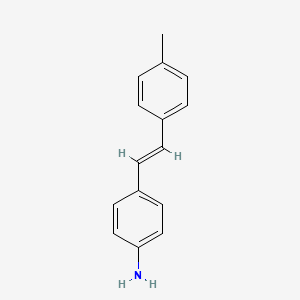


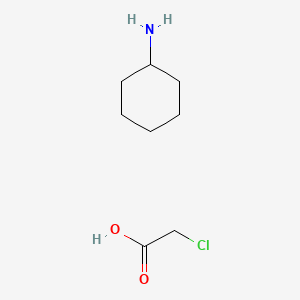

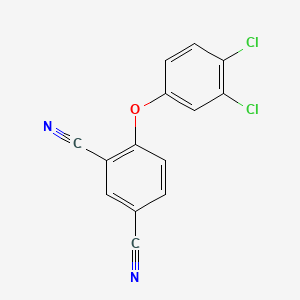
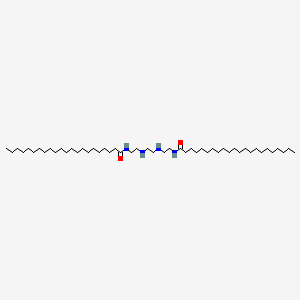
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
